molecular formula C20H22N4O3 B3008407 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide CAS No. 1023481-25-5

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

Katalognummer B3008407
CAS-Nummer: 1023481-25-5
Molekulargewicht: 366.421
InChI-Schlüssel: VQVKCQDWQIMOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including anti-inflammatory and analgesic properties. The specific structure of this compound suggests potential pharmacological activities, given the presence of the quinazolinone core and the pyridylmethyl moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the formation of the bicyclic quinazolinone core followed by various functionalization reactions. In the first paper, a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized starting from 5-bromo anthranilic acid and isonictinoly chloride, followed by reactions with p-amino acetophenone and various aldehydes to afford different derivatives . Although the exact compound is not synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate hexanamide moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can undergo various tautomeric transformations. In the second paper, the tautomeric structures of dihydropyrazolo[1,5-a]pyrimidin-7-ones were analyzed in solution, indicating the existence of different tautomeric forms . While this does not directly relate to the compound , it highlights the importance of considering tautomeric forms in the structural analysis of related compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, including amination. The third paper discusses the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives . This reaction involves the introduction of amine groups into the quinazolinone core, which is a key step that could be relevant for the synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide by introducing the appropriate amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of halogens, as seen in the compounds synthesized in the first paper, can affect the reactivity and physical properties such as melting points and solubility . The amination reactions described in the third paper also highlight the influence of substituents on the reactivity of the quinazolinone core . The specific physical and chemical properties of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide would need to be determined experimentally, but they are likely to be consistent with the properties of similar quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

Quinazolines have been evaluated for their antimalarial properties. A study highlighted the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines and their structure-activity relationship in antimalarial activity. The study reported the discovery of a compound with significant antimalarial activity, suggesting the potential of quinazoline derivatives as antimalarial drug leads (Mizukawa et al., 2021).

Antitumor and Antimicrobial Applications

Quinazolines have also been studied for their antitumor and antimicrobial activities. For example, a study on 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents indicated potent anti-tubulin activity and examined the mechanisms of anticancer effects (Hour et al., 2013). Another research focused on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, demonstrating significant antibacterial activity and suggesting their potential in treating bacterial infections (Singh et al., 2010).

Atrial Fibrillation Treatment

Quinazoline derivatives have been identified as potential treatments for atrial fibrillation. A study developed IKur inhibitors, revealing a lead compound with significant effects in pharmacodynamic models and a suitable pharmacokinetic profile for clinical advancement (Gunaga et al., 2017).

Antibacterial and Antifungal Agents

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing broad-spectrum activity against various microorganisms. One compound demonstrated a broad spectrum of activity, highlighting the class's potential as antimicrobial agents (Buha et al., 2012).

Anticancer and Photocatalytic Activities

The synthesis and evaluation of 2-pyridylquinazoline derivatives for potential anti-tumor and anti-microbial agents revealed selective antibacterial activity, suggesting these compounds as candidates for further development in cancer treatment and microbial infection control (Eweas et al., 2021).

Eigenschaften

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKCQDWQIMOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.